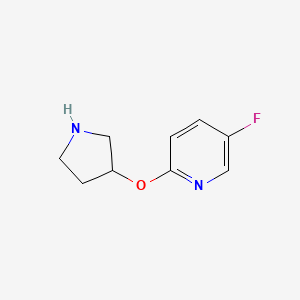

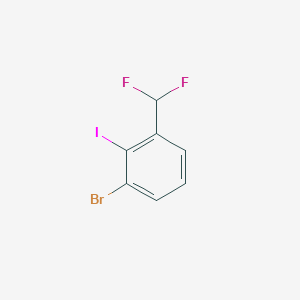

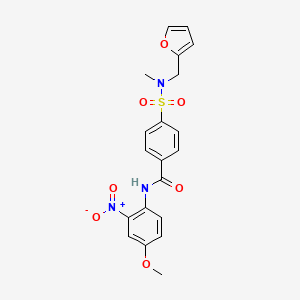

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine, also known as FPyO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPyO is a pyridine derivative that has been synthesized using various methods, including the Buchwald-Hartwig cross-coupling reaction and the Sonogashira coupling reaction.

Aplicaciones Científicas De Investigación

Molecular Design and Kinase Inhibition

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine derivatives have been explored for their potential as kinase inhibitors, focusing on the c-Met kinase, which is critical for cancer cell growth and survival. Docking studies along with quantitative structure–activity relationship (QSAR) methods have been employed to predict the inhibitory activity of these compounds, aiding in the design of potent c-Met kinase inhibitors (Caballero et al., 2011).

Fluorescent Chemosensors

The compound's framework has also been utilized in the development of fluorescent chemosensors, particularly for the sensitive detection of Fe3+/Fe2+ ions. Such chemosensors have been applied in living cell imaging, demonstrating the compound's utility in biological research and diagnostics (Maity et al., 2018).

Synthetic Methodologies

Research has also focused on the synthetic methodologies involving 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine. For instance, microwave-assisted fluorination techniques have been developed to synthesize fluorinated pyrroles, demonstrating the compound's versatility in organic synthesis (Troegel & Lindel, 2012).

Fluoroionophore Development

The compound has been used to create fluoroionophores for selective detection of metal ions, such as Al(3+), showcasing its potential in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).

Corrosion Inhibition

Studies have also explored derivatives of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine for their corrosion inhibition properties on metals, contributing to materials science and engineering applications by enhancing the durability of metal components (Kaya et al., 2016).

Anion Receptor Chemistry

The fluorinated derivatives of pyrrolidine have been investigated as neutral anion receptors, offering enhanced binding affinities for anions like fluoride and chloride. This research has implications for the development of new materials and sensors (Anzenbacher et al., 2000).

Targeted Protein Degradation

Research into fluoro-hydroxyprolines, which can be synthesized starting from 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine derivatives, has shown their utility in modulating molecular recognition processes, crucial for targeted protein degradation in drug discovery (Testa et al., 2018).

Propiedades

IUPAC Name |

5-fluoro-2-pyrrolidin-3-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHCMUSECGDXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2424407.png)

![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)

![(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid](/img/structure/B2424416.png)

![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2424423.png)